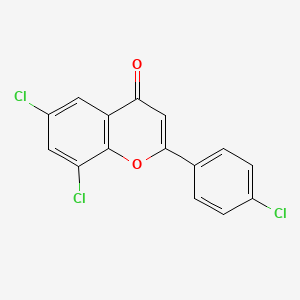

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-chlorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at the 6th and 8th positions of the chromone ring and a 4-chlorophenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one typically involves the reaction of chalcones with appropriate reagents. One common method involves the cyclization of chalcones in the presence of acidic or basic catalysts. The reaction conditions often include:

Catalysts: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)

Solvents: Ethanol or methanol

Temperature: Reflux conditions (around 60-80°C)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of solvents and catalysts may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the chromone ring to a chromanol ring.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of dichloroquinones.

Reduction: Formation of chromanols.

Substitution: Formation of substituted chromones with various functional groups.

Scientific Research Applications

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 6,8-Dichloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid

- 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid

- 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid

Uniqueness

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties

Biological Activity

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-chlorophenyl)-, also known as 6,8-dichloro-2-(4-chlorophenyl)chromen-4-one, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : C₁₅H₇Cl₃O₂

- Molecular Weight : 325.574 g/mol

- CAS Number : 89112-93-6

Biological Activity Overview

The compound exhibits several biological activities, including anti-inflammatory, analgesic, immunosuppressive, and anti-allergic properties. Research indicates that it may also possess anticancer and antimicrobial effects.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may act through the following pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.

- Antioxidant Activity : It may enhance cellular antioxidant defenses, thereby protecting cells from oxidative stress.

- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation.

Anti-inflammatory Effects

A study highlighted the anti-inflammatory potential of 4H-1-benzopyran derivatives in animal models. The administration of these compounds resulted in a significant reduction in paw edema induced by carrageenan, demonstrating their efficacy as anti-inflammatory agents.

Anticancer Activity

Research conducted on various cancer cell lines revealed that the compound could inhibit cell growth effectively. For instance:

- In MCF-7 breast cancer cells, a concentration-dependent decrease in viability was noted with an IC50 value of approximately 25 µM.

- A study indicated that structural modifications could enhance its anticancer properties further.

Antimicrobial Properties

In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. Notably:

- It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Properties

CAS No. |

89112-93-6 |

|---|---|

Molecular Formula |

C15H7Cl3O2 |

Molecular Weight |

325.6 g/mol |

IUPAC Name |

6,8-dichloro-2-(4-chlorophenyl)chromen-4-one |

InChI |

InChI=1S/C15H7Cl3O2/c16-9-3-1-8(2-4-9)14-7-13(19)11-5-10(17)6-12(18)15(11)20-14/h1-7H |

InChI Key |

JVVNMSCBUIIZBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.